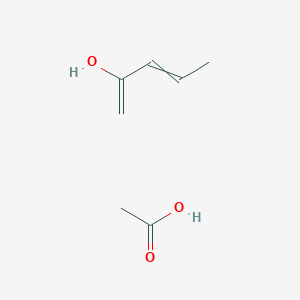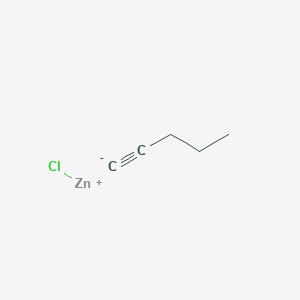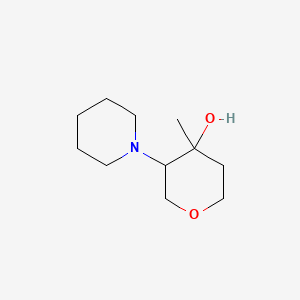![molecular formula C11H19IO2 B14410934 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane CAS No. 82026-19-5](/img/structure/B14410934.png)
6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Iodopropyl)-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro[45]decane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of radical chemistry to construct the spirocyclic framework. For example, the reaction of ene-vinylidenecyclopropanes with iodine in the presence of a radical initiator can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique properties and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic framework but lacking the iodine substituent.
1,4,7-Trioxaspiro[4.5]decane: Another spirocyclic compound with an additional oxygen atom in the ring structure.
Uniqueness
6-(3-Iodopropyl)-1,4-dioxaspiro[4This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
82026-19-5 |
|---|---|
Molekularformel |
C11H19IO2 |
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
6-(3-iodopropyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H19IO2/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10H,1-9H2 |
InChI-Schlüssel |
NTGMTQZRWOWVQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)CCCI)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


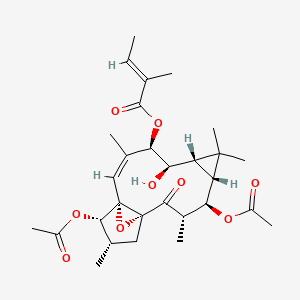
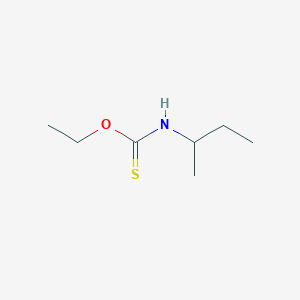
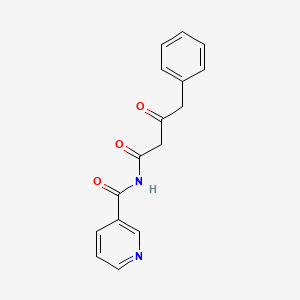
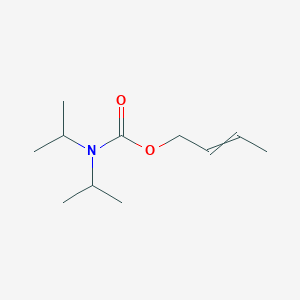
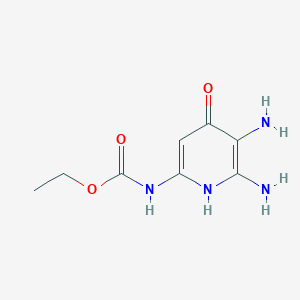
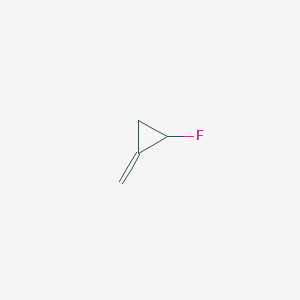
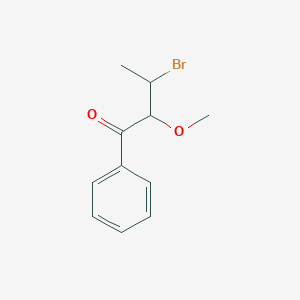
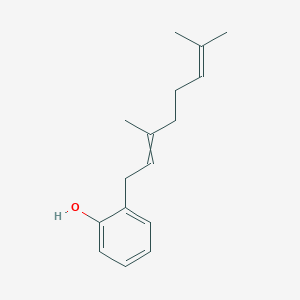
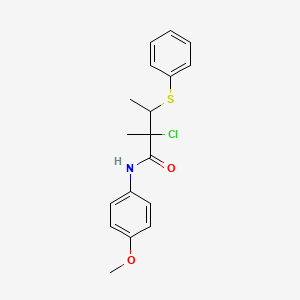
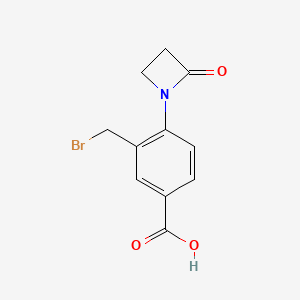
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
